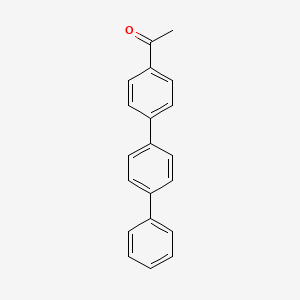

4-Acetylterphenyl

Description

4-Acetylterphenyl is a terphenyl derivative featuring three benzene rings in a linear arrangement, with an acetyl (-COCH₃) functional group at the para position of the central ring. Characterization typically employs NMR, IR, and mass spectrometry to confirm structure and purity .

Properties

Molecular Formula |

C20H16O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

1-[4-(4-phenylphenyl)phenyl]ethanone |

InChI |

InChI=1S/C20H16O/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,1H3 |

InChI Key |

HNNBLQMNWVQJTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(4-Biphenylyl)acetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 4’-(4-Biphenylyl)acetophenone may involve the oxidation of sec-butylbenzene using molecular oxygen-containing gas under specific temperature and pressure conditions. This method is advantageous due to its low cost, simplicity, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4’-(4-Biphenylyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

4’-(4-Biphenylyl)acetophenone has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals with antifungal and antimicrobial properties.

Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-(4-Biphenylyl)acetophenone involves its interaction with various molecular targets. For instance, in antifungal applications, it can alter the permeability of cell membranes, affecting the growth and viability of fungal cells. The compound may also interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 4-acetylterphenyl include:

*Calculated based on terphenyl (C₁₈H₁₄) + acetyl (C₂H₂O).

Key Differences :

- Functional Groups : this compound’s acetyl group is electron-withdrawing, enhancing conjugation for electronic applications. In contrast, 2-(4-octylphenyl)acetic acid’s carboxylic acid group increases hydrophilicity and reactivity in polymerization .

- Aromatic Systems : Compared to 4-methoxybutyrylfentanyl (single benzene core), this compound’s extended terphenyl system improves charge transport in optoelectronic devices .

Physicochemical Properties

- Solubility : this compound’s extended aromatic system likely reduces solubility in polar solvents compared to 2-(4-octylphenyl)acetic acid, which has a hydrophilic carboxylic acid group .

- Thermal Stability: Terphenyl derivatives generally exhibit high melting points (>200°C) due to rigid structures, whereas alkylated analogues (e.g., octylphenols) have lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.